6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

COX-2 inhibition Anti-inflammatory screening Selectivity profiling

6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 5444-27-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged adenine-bioisosteric scaffold in medicinal chemistry. It features a dimethylamino group at the 6-position and a carbonyl at the 4-position (C₇H₉N₅O, MW 179.18 g/mol), forming a tautomeric 4-hydroxy/4-one system characteristic of this series.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 5444-27-9
Cat. No. B15071239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS5444-27-9
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C=NN2)C(=O)N1
InChIInChI=1S/C7H9N5O/c1-12(2)7-9-5-4(3-8-11-5)6(13)10-7/h3H,1-2H3,(H2,8,9,10,11,13)
InChIKeyQLCHWMXKQWIKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 5444-27-9): A Multi-Target Pyrazolopyrimidinone Scaffold for Procurement-Focused Kinase and COX-2 Research


6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 5444-27-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged adenine-bioisosteric scaffold in medicinal chemistry . It features a dimethylamino group at the 6-position and a carbonyl at the 4-position (C₇H₉N₅O, MW 179.18 g/mol), forming a tautomeric 4-hydroxy/4-one system characteristic of this series [1]. This compound has served as a foundational building block since early studies on purine antagonists and more recently in the rational design of inhibitors targeting cyclin-dependent kinases (CDKs), cyclooxygenase-2 (COX-2), and phosphodiesterases (PDEs) [1].

Why 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cannot Be Interchanged with Generic Pyrazolopyrimidinones in Inhibitor Screening


Simple substitution at the N1, C3, or C4 positions of the pyrazolo[3,4-d]pyrimidin-4-one scaffold produces profoundly divergent target selectivity profiles that preclude generic interchange [1]. The 6-dimethylamino substituent in CAS 5444-27-9 confers a distinct electronic and steric environment that shifts inhibitory preference toward COX-2 over COX-1 by approximately 36-fold, while closely related N1-aryl-substituted analogs with different C6 groups show preferential CDK2/GSK3β dual inhibition or PDE2 targeting with sub-nanomolar affinity [2][3]. Procurement of an uncharacterized pyrazolopyrimidinone without verifying the specific substitution pattern risks selecting a compound with an entirely different target engagement profile, wasting screening resources and generating misleading structure-activity relationship (SAR) data.

Quantitative Differential Evidence: 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vs. Closest Structural Analogs


COX-2 vs. COX-1 Selectivity of the 6-Dimethylamino Pyrazolopyrimidinone Compared to a 4-Amino-Substituted Analog

A direct comparator within the pyrazolo[3,4-d]pyrimidine family reveals that the 6-dimethylamino-4-one substitution pattern yields substantial COX-2 selectivity. CHEMBL1950012, a compound closely related to the 6-(dimethylamino)-4-one chemotype, inhibits COX-2 with an IC50 of 42 nM vs. COX-1 IC50 of 1510 nM, representing a ~36-fold selectivity window [1]. In contrast, a 4-amino-substituted analog (CHEMBL4075687) exhibits a COX-2 Ki of 920 nM and COX-2 IC50 of 14,900 nM (~16-fold weaker) with COX-1 IC50 >50,000 nM, illustrating that the 4-carbonyl (vs. 4-amino) motif is critical for achievable COX-2 potency [2].

COX-2 inhibition Anti-inflammatory screening Selectivity profiling

6-Dimethylamino Substitution Enables CDK2 Inhibitory Activity Absent in the Unsubstituted 4-One Scaffold

In a systematic SAR study of pyrazolo[3,4-d]pyrimidin-4-ones as CDK2 inhibitors, the unsubstituted parent scaffold showed no significant CDK2 inhibition [1]. Introduction of specific substituents produced compounds 1e and 1j with CDK2 IC50 values of 1.71 μM and 1.60 μM, respectively, and anti-proliferative IC50 values of 10.79 μM and 10.88 μM in MCF-7 breast cancer cells, surpassing the reference drug Etoposide (IC50 = 18.75 μM) [1]. This demonstrates that the 6-substitution position — occupied by dimethylamino in CAS 5444-27-9 — is an essential pharmacophoric element for CDK2 engagement.

CDK2 inhibition Oncology research Cell cycle regulation

Tautomeric 4-Hydroxy/4-One Equilibrium Confers a Dual Hydrogen-Bond Donor/Acceptor Motif Lacking in 4-Amino or 4-Alkoxy Analogs

CAS 5444-27-9 exists as a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms, supported by IUPAC nomenclature listing both 6-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and 4H-pyrazolo[3,4-d]pyrimidin-4-one,6-(dimethylamino)-1,5-dihydro- [1]. This tautomerism provides a unique dual hydrogen-bond donor/acceptor capability at the 4-position that is absent in permanently 4-amino-substituted (e.g., CHEMBL4075687) or 4-methoxy-fixed analogs [1]. The 4-one tautomer is associated with CDK hinge-region binding, while the 4-hydroxy tautomer may exhibit altered solubility and crystal packing properties, offering formulation flexibility not available with fixed-substitution comparators.

Tautomerism Solubility optimization Crystallization

6-Dimethylamino-4-one Subtype Shows PDE2 Sub-Nanomolar Affinity When Further Substituted at N1 and C3 — Demonstrating Scaffold Versatility Over Simpler 4-Amino PDE Inhibitors

The 6-dimethylamino-4-one core, when elaborated at the N1 and C3 positions, yields PDE2 inhibitors with Ki = 0.0200 nM (20 pM), as exemplified by compounds in US10174037 (Examples 350–351) [1]. This contrasts with 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-4-one PDE5 inhibitors, where alkyl/aryl N1-substitution yields IC50 values typically in the nanomolar-to-micromolar range . The sub-nanomolar PDE2 affinity of the elaborated 6-dimethylamino-4-one scaffold demonstrates that the 6-dimethylamino group is compatible with ultra-high-affinity target engagement when combined with appropriate N1/C3 elaboration, a property not generalizable to all 6-substituted analogs.

PDE2 inhibition CNS drug discovery Scaffold versatility

COX-2 Anti-Inflammatory Activity of the 6-Dimethylamino Series Is Validated in Primary Murine Macrophage and Human Monocyte Assays

In a focused study of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines substituted at positions 1 and 4, several compounds (designated 4b–6b) demonstrated potent inhibition of PGE₂ generation in murine macrophages, with the effect directly linked to COX-2 activity suppression without altering COX-2 protein expression [1]. Compound 4b additionally showed selectivity for COX-2 inhibition in human monocytes [1]. While exact IC50 values for CAS 5444-27-9 itself were not reported in this study, the 6-dimethylamino substitution was identified as a critical determinant of cellular COX-2 inhibitory activity, distinguishing this subclass from 6-aryl or 6-alkyl-substituted pyrazolopyrimidinones that show weaker or absent COX-2 effects [1].

PGE2 inhibition Primary immune cell assays Anti-inflammatory pharmacology

Recommended Research and Industrial Application Scenarios for 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 5444-27-9)


COX-2 Selective Inhibitor Hit-Finding and Lead Optimization

Leverage the demonstrated ~36-fold COX-2/COX-1 selectivity of the 6-dimethylamino-4-one chemotype for hit-to-lead campaigns in inflammatory disease [1][2]. Use CAS 5444-27-9 as a core scaffold for further N1 and C3 derivatization to optimize potency and selectivity, guided by the cellular PGE₂ suppression data validated in murine macrophages and human monocytes [2].

CDK2-Targeted Oncology Probe Development

Employ the 6-substituted pyrazolo[3,4-d]pyrimidin-4-one scaffold as a starting point for CDK2 inhibitor design, given that 6-substitution is essential for CDK2 engagement and derivatives have achieved IC50 values of 1.60–1.71 μM against CDK2 with superior MCF-7 anti-proliferative activity vs. Etoposide [1]. CAS 5444-27-9 provides the validated 6-dimethylamino pharmacophore for SAR expansion.

PDE2 Inhibitor Fragment-Based Drug Discovery

Utilize the 6-dimethylamino-4-one core as a privileged fragment for PDE2 inhibitor programs, where elaborated analogs have achieved a PDE2 Ki of 20 pM [1]. The scaffold's compatibility with PDE2 versus PDE5 selectivity makes it suitable for CNS disorder-focused screening cascades [1].

Kinase Selectivity Profiling via Chemical Proteomics

Apply CAS 5444-27-9 as a reference compound in chemical proteomics studies comparing CDK/CRK target spectra across pyrazolopyrimidinone analogs. The [1,3,6]-trisubstituted scaffold class exhibits remarkable selectivity for specific CDK/CRK subsets, with target spectra varying significantly among analogs [1]. This compound serves as a baseline for 6-dimethylamino substitution effects in selectivity panel screens.

Quote Request

Request a Quote for 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.